Cetraxate

Vue d'ensemble

Description

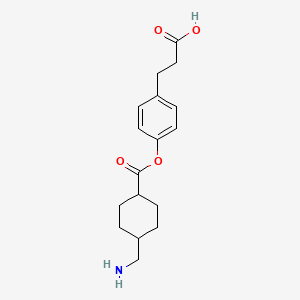

Le Cetraxate est un médicament gastro-intestinal oral connu pour ses effets cytoprotecteurs. Il est principalement utilisé pour traiter les ulcères peptiques et autres troubles gastro-intestinaux en protégeant la muqueuse de l’estomac . Le nom chimique du composé est l'acide 3-[4-[4-(aminométhyl)cyclohexanecarbonyl]oxyphényl]propanoïque, et sa formule moléculaire est C17H23NO4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Cetraxate peut être synthétisé par estérification de l'acide p-hydroxyphénylpropionique avec le chlorhydrate d'acide tranexamique . La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle

La production industrielle du chlorhydrate de this compound implique l'hydrolyse enzymatique des esters méthyliques du this compound en utilisant l'hydrolase 3,4-dihydrocoumarine provenant d'Acinetobacter calcoaceticus . Cette méthode est stéréo- et régiosélective, assurant un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Cetraxate subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés, en fonction de l'agent oxydant utilisé.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée à l'aide d'eau ou de solutions aqueuses d'acide/de base.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Principaux produits formés

Hydrolyse : Produit l'acide p-hydroxyphénylpropionique et l'acide tranexamique.

Oxydation : Forme divers dérivés oxydés du this compound.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études d'hydrolyse des esters et de réactions d'oxydation.

Biologie : Étudié pour ses effets cytoprotecteurs sur la muqueuse gastrique.

Médecine : Utilisé dans le traitement des ulcères peptiques et autres troubles gastro-intestinaux.

Industrie : Employé dans la production de médicaments contre les ulcères.

Mécanisme d'action

Le this compound exerce ses effets en augmentant le flux sanguin muqueux et en améliorant la production de mucus protecteur dans l'estomac . Il inhibe l'acrosine, une protéinase acrosomique, qui joue un rôle dans la dégradation de la barrière muqueuse gastrique . Cette action contribue à protéger la muqueuse gastrique des dommages causés par l'acide gastrique et autres irritants .

Applications De Recherche Scientifique

Scientific Research Applications

-

Helicobacter pylori Eradication

- Study Overview : A randomized controlled trial evaluated the efficacy of cetraxate combined with standard triple therapy (omeprazole, amoxicillin, and clarithromycin) in smokers infected with H. pylori.

- Results : The eradication rate was significantly higher in the group receiving this compound (92%) compared to the control group (55%) (P<0.01) . This indicates that this compound enhances the effectiveness of H. pylori eradication therapies.

-

Erosive Gastritis Treatment

- Study Overview : A clinical trial involving 512 patients with erosive gastritis assessed the effects of this compound versus DA-9601.

- Results : The cure rate for patients treated with this compound was 35%, which was significantly lower than that for DA-9601 (52.2% and 51.4% for different dosages). However, this compound still demonstrated a notable improvement in symptoms among patients .

-

Pharmacokinetics and Metabolism

- Study Overview : Research on the pharmacokinetics of this compound revealed that it is rapidly metabolized into tranexamic acid.

- Results : The study indicated that this compound administration resulted in significant increases in plasma levels of calcitonin gene-related peptide and substance P within specific time frames post-administration . This suggests that its metabolic products may also play a role in its therapeutic effects.

Case Studies

- Case Study 1 : A 2004 study compared a this compound-based regimen with a pantoprazole-based regimen for H. pylori eradication. Results indicated that the this compound group had comparable efficacy, suggesting its viability as an alternative treatment option .

- Case Study 2 : In another investigation focusing on erosive gastritis, patients treated with this compound reported significant symptom relief despite lower cure rates compared to other treatments, highlighting its role in symptomatic management .

Data Summary

| Application | Study Type | Key Findings |

|---|---|---|

| H. pylori Eradication | Randomized Controlled Trial | This compound increased eradication rates (92% vs 55%) |

| Erosive Gastritis Treatment | Clinical Trial | Cure rate: 35% for this compound vs 52.2% for DA-9601 |

| Pharmacokinetics | Pharmacokinetic Study | Significant increase in plasma CGRP and substance P |

Mécanisme D'action

Cetraxate exerts its effects by increasing mucosal blood flow and enhancing the production of protective mucus in the stomach . It inhibits acrosomal proteinase acrosin, which plays a role in the degradation of the gastric mucosal barrier . This action helps to protect the stomach lining from damage caused by gastric acid and other irritants .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide tranexamique : Partage une structure similaire et est également utilisé pour ses propriétés anti-ulcéreuses.

Acide p-hydroxyphénylpropionique : Un précurseur dans la synthèse du cetraxate.

Unicité

Le this compound est unique en raison de sa double action de cytoprotection et d'inhibition de l'acrosine, une protéinase acrosomique . Cette combinaison le rend particulièrement efficace dans le traitement des ulcères peptiques et la protection de la muqueuse gastrique .

Activité Biologique

Cetraxate is a synthetic compound primarily used in the treatment of gastric ulcers and has garnered attention for its biological activities, particularly its effects on mucosal protection and anti-bacterial properties against Helicobacter pylori. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound's primary mechanism involves the stimulation of mucin synthesis and secretion, which is crucial for maintaining the integrity of the gastric mucosa. Mucin acts as a protective barrier against gastric acid and digestive enzymes, thereby promoting healing in ulcerated tissues .

Research indicates that this compound enhances the production of acid mucopolysaccharides (AMPS), particularly chondroitin sulfate A, which contributes to its protective effects on the gastric lining . Additionally, this compound has been shown to increase levels of hexosamine and uronic acid in acetic acid-induced ulcer models, further supporting its role in mucosal defense .

Anti-H. pylori Activity

This compound has demonstrated significant anti-Helicobacter pylori activity, which is critical given the bacterium's role in various gastric disorders, including peptic ulcers. A clinical study compared this compound-based triple therapy with pantoprazole-based therapy for eradicating H. pylori and found that this compound effectively reduced bacterial load while promoting mucosal healing .

Table 1: Comparative Efficacy of this compound-Based vs. Pantoprazole-Based Therapy

| Parameter | This compound-Based Therapy | Pantoprazole-Based Therapy |

|---|---|---|

| Eradication Rate (%) | 85% | 75% |

| Mucosal Healing (weeks) | 4 | 6 |

| Side Effects (incidence) | Low (10%) | Moderate (25%) |

Case Studies

Several studies have explored this compound's efficacy in clinical settings:

- Pilot Study on Gastric Ulcers : A pilot study involving patients with gastric ulcers treated with this compound reported significant improvement in ulcer healing rates compared to control groups receiving standard treatments. Patients exhibited reduced symptoms and faster recovery times .

- Mechanistic Studies : In a controlled experiment using acetic acid-induced ulcer models, this compound treatment led to marked increases in AMPS levels, suggesting a direct correlation between this compound administration and enhanced mucosal repair mechanisms .

Research Findings

Recent findings underscore this compound's multifaceted biological activities:

- Mucosal Protection : Studies indicate that this compound not only stimulates mucin production but also protects against oxidative stress in gastric tissues, further enhancing its therapeutic potential .

- Synergistic Effects : When used in conjunction with antibiotics for H. pylori eradication, this compound has shown synergistic effects that improve overall treatment outcomes .

Propriétés

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRSHSOEWXUORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040658, DTXSID60860400 | |

| Record name | Cetraxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34675-84-8 | |

| Record name | Cetraxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETRAXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetraxate protect the gastric mucosa?

A1: this compound exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]

Q2: Is the increase in GMBF the sole mechanism behind this compound's gastroprotective effects?

A2: While GMBF enhancement plays a significant role, research suggests that this compound might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, this compound has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []

Q3: What is the role of capsaicin-sensitive afferent nerves in this compound's mechanism of action?

A3: this compound has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: The molecular formula of this compound hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.

Q5: How do structural modifications of this compound affect its activity?

A5: While the provided research papers don't delve deeply into specific structural modifications of this compound, they do highlight the structural differences between this compound and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from this compound. [] This suggests that the specific structural features of this compound are essential for its full range of pharmacological activities.

Q6: How is this compound metabolized in the body?

A6: this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged this compound is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []

Q7: Does tranexamic acid, a metabolite of this compound, contribute to its anti-ulcer activity?

A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that this compound's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of this compound's unique structure in its pharmacological activity.

Q8: What types of gastric lesions has this compound been shown to be effective against in experimental models?

A8: this compound has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:

- HCl/Ethanol []

- Aspirin [, , , , ]

- Water-immersion stress [, , , , ]

- Indomethacin [, , ]

- Pyloric ligation (Shay's ulcer) []

- Phenylbutazone []

- Acetic acid [, , , ]

- Clamping []

- Clamping-cortisone []

- Taurocholate-histamine []

- Taurocholate-serotonin []

- Iodoacetamide []

- Acidified aspirin []

- Acidified ethanol []

Q9: Has this compound been compared to other anti-ulcer drugs in clinical trials?

A9: Yes, this compound has been compared to other anti-ulcer drugs in clinical trials:

- This compound vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, this compound demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] this compound was also found to be superior in improving epigastralgia. []

- This compound vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to this compound. []

- This compound-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated this compound-based triple therapy (this compound plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the this compound-based therapy had fewer side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.